GPR35 Agonist Potency: A 4.4-Fold Improvement Over 3-Chloro-2,5-dimethylpyrazine
In a direct head-to-head comparison of agonist activity at the human GPR35 receptor in HT-29 cells, 3-Bromo-2,5-dimethylpyrazine (IC50 = 650 nM) demonstrated a 4.4-fold higher potency than its 3-chloro analog, 3-Chloro-2,5-dimethylpyrazine (IC50 = 2,890 nM) [1]. This significant difference highlights the impact of the halogen substituent on target engagement.
| Evidence Dimension | GPR35 Agonist Potency (IC50) |
|---|---|
| Target Compound Data | 650 nM |
| Comparator Or Baseline | 3-Chloro-2,5-dimethylpyrazine: 2,890 nM |
| Quantified Difference | 4.4-fold lower IC50 (higher potency) |
| Conditions | Human HT-29 cells, desensitization assay to 1 uM zaprinast |
Why This Matters
For research programs targeting GPR35, the brominated analog offers a substantial potency advantage over the chloro analog, potentially leading to better efficacy in downstream functional assays or model systems.
- [1] BindingDB. BDBM50259865 (CHEMBL4066109) vs. BDBM50259846 (CHEMBL4103860). Agonist activity at GPR35 in human HT-29 cells. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50259865 View Source
